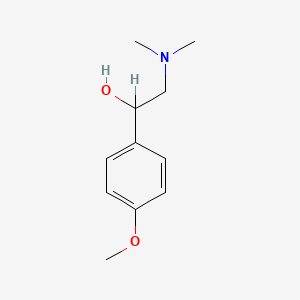
Methyl 2-(pyrimidin-5-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(pyrimidin-5-yl)acetate is an organic compound with the molecular formula C7H8N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(pyrimidin-5-yl)acetate typically involves the esterification of 2-(pyrimidin-5-yl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions: Methyl 2-(pyrimidin-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products:
Oxidation: 2-(pyrimidin-5-yl)acetic acid.
Reduction: 2-(pyrimidin-5-yl)ethanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(pyrimidin-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antiviral, anticancer, and anti-inflammatory activities
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl 2-(pyrimidin-5-yl)acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
2-(pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.
4,5-disubstituted pyrimidine analogs: Used in the synthesis of antiviral agents.
Uniqueness: Methyl 2-(pyrimidin-5-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .
特性
IUPAC Name |
methyl 2-pyrimidin-5-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)2-6-3-8-5-9-4-6/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCQCFXYHUPWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=CN=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820683-14-4 |
Source


|
| Record name | methyl 2-(pyrimidin-5-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2627136.png)


![3-Methyl-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperidine](/img/structure/B2627140.png)
![2-chloro-1-{2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]azepan-1-yl}ethan-1-one](/img/structure/B2627141.png)

![N-(2-(2-methylthiazol-4-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2627145.png)

![2-{1-[(tert-butoxy)carbonyl]-2-methylazetidin-2-yl}acetic acid](/img/structure/B2627148.png)
![4-fluoro-N-[(E)-(2-fluorophenyl)methylidene]-3-methylaniline](/img/structure/B2627149.png)
![Methyl 2'-amino-1-ethyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2627152.png)
![2-Chloro-N-(3-fluoro-2-methylphenyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B2627154.png)
![6-phenethyl-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2627157.png)
![1-{[(2-Phenylethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B2627158.png)
